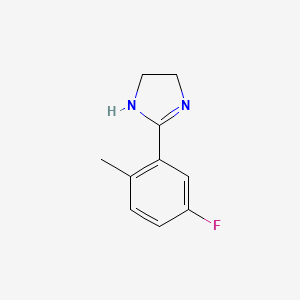
2-(5-Fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazole is an organic compound that features a fluorinated phenyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazole typically involves the reaction of 5-fluoro-2-methylphenylboronic acid with appropriate imidazole precursors under specific conditions. The reaction is often catalyzed by palladium-phosphine complexes in the presence of potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes, ensuring high yield and purity. The reaction conditions are optimized to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated imidazole oxides, while reduction can produce hydrogenated imidazole derivatives.
Scientific Research Applications
2-(5-Fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The fluorinated phenyl group and imidazole ring contribute to its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methylphenyl isocyanate: An organic building block containing an isocyanate group.
5-Fluoro-2-methylphenylboronic acid: Used in various chemical reactions and as a reactant in the synthesis of other compounds.
Uniqueness
2-(5-Fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazole is unique due to its specific structural features, which confer distinct chemical properties and potential applications. The combination of a fluorinated phenyl group and an imidazole ring makes it a versatile compound in research and industry.
Properties
Molecular Formula |
C10H11FN2 |
|---|---|
Molecular Weight |
178.21 g/mol |
IUPAC Name |
2-(5-fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C10H11FN2/c1-7-2-3-8(11)6-9(7)10-12-4-5-13-10/h2-3,6H,4-5H2,1H3,(H,12,13) |
InChI Key |
BFPYWLKPNGRCJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=NCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


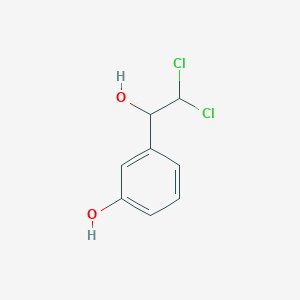
![1-O-(2-hydroxyethyl) 10-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] decanedioate](/img/structure/B13423290.png)
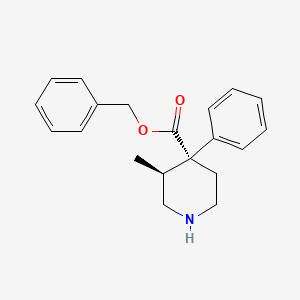
amino]-2-propylpentane-nitrile Hydrochloride; Verapamil Hydrochloride Imp. O (EP) as Hydrochloride; Verapamil Hydrochloride Impurity O as Hydrochloride; Verapamil Impurity O as Hydrochloride](/img/structure/B13423303.png)
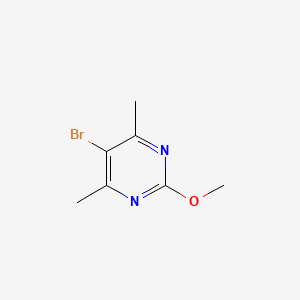
![4-[(1,1-Dioxidobenzo[d]isothiazol-3-yl)(methyl)amino]phenyl Acrylate](/img/structure/B13423315.png)
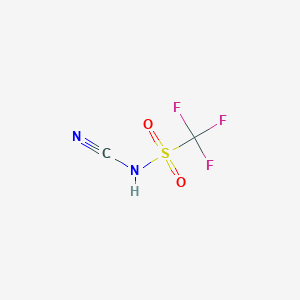
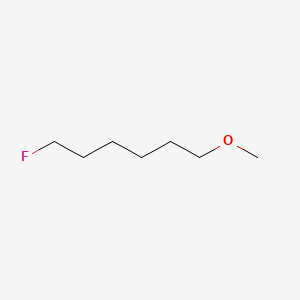
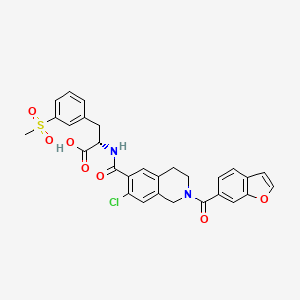
![N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl]benzamide](/img/structure/B13423330.png)

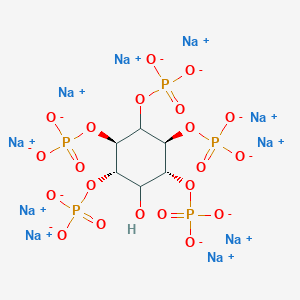
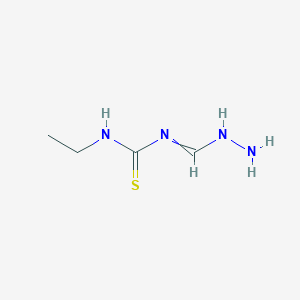
![11-fluoro-7-methylbenzo[c]acridine](/img/structure/B13423360.png)
